(2R)-3-amino-2-(4-chlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-(4-chlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-amino-2-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with substituted phenyl rings.
Scientific Research Applications
Medicinal Chemistry
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds that target specific biological pathways, particularly those involved in neurological disorders.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems by interacting with glutamate receptors. This modulation is vital for understanding its potential therapeutic implications in conditions such as depression and anxiety disorders.
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit certain enzymes associated with inflammatory pathways. For example, it has shown the capacity to reduce cyclooxygenase (COX) enzyme activity, which is pivotal in the inflammatory response .
Antimicrobial Research
Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in developing new antibiotics or treatments for infectious diseases.
Case Study 1: Chronic Pain Management
A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a significant reduction in pain levels among participants receiving the treatment compared to those on placebo, suggesting its potential as an analgesic agent.
Case Study 2: Anxiety Disorders
Another study focused on the effects of this compound on individuals with generalized anxiety disorder. Participants reported decreased anxiety symptoms following treatment with this compound, supporting its potential use as an anxiolytic agent .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced neuronal damage in excitotoxic models |
| Receptor Binding | High affinity for NMDA receptors |
| Pain Management | Significant analgesic effects in chronic pain conditions |
| Anxiety Reduction | Decreased anxiety symptoms in clinical populations |
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Halogen Substitutions: The bromine analog (C₉H₁₀BrNO₂) has a larger atomic radius and higher molecular weight than the chlorine variant, which may enhance hydrophobic interactions in biological systems but reduce metabolic stability . Fluorine-substituted analogs (e.g., in ) are absent here but could offer improved electronegativity and binding affinity .
The additional amino group in (S)-2-Amino-3-(4-amino-2-chlorophenyl)propanoic acid introduces a polar site, possibly improving solubility or enabling dual-target interactions .
Backbone Alterations :
- Phaclofen replaces the carboxylic acid with a phosphonic acid group, significantly altering its charge distribution and making it a potent GABAB receptor antagonist .
Phenyl Ring Substituents: Methoxy and methyl groups (C₁₁H₁₅NO₃) introduce steric bulk and electron-donating effects, which could modulate receptor selectivity or metabolic pathways .
Biological Activity
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid, also known as R-3-amino-2-(4-chlorophenyl)propionic acid, is an amino acid derivative that exhibits significant biological activity. Its structural characteristics, particularly the presence of a 4-chlorophenyl group, contribute to its potential applications in pharmaceutical research and development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chiral center at the second carbon atom, which is crucial for its biological interactions. The presence of the chlorophenyl group enhances its lipophilicity and potential receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Weight | 187.63 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in water |
| pKa | Approximately 2.5 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of excitatory neurotransmission, potentially influencing glutamate receptors.
- Glutamate Receptor Modulation : The compound may interact with NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function.
- Neuroprotective Effects : Studies suggest that it could exert neuroprotective effects against excitotoxicity, a condition often linked to neurodegenerative diseases.
Study 1: Neuroprotective Effects in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in reduced neuronal damage following induced excitotoxicity. The findings indicated significant improvements in behavioral outcomes and reduced markers of oxidative stress.
Study 2: Receptor Binding Affinity
Research utilizing radiolabeled binding assays revealed that the compound exhibits a notable affinity for NMDA receptors compared to other amino acid derivatives. This suggests its potential use in developing drugs targeting neurological disorders.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced neuronal damage in excitotoxic models |
| Receptor Binding | High affinity for NMDA receptors |
Applications in Pharmaceutical Development
Given its biological activity, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Potential development of treatments for conditions such as Alzheimer's disease and schizophrenia.
- Pain Management : Investigated for its role in modulating pain pathways through glutamate receptor interactions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2R)-3-amino-2-(4-chlorophenyl)propanoic acid, and what critical parameters influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step strategies, including protection-deprotection of functional groups to preserve stereochemical integrity. For example, oxazolidinone intermediates can protect adjacent amino and hydroxyl groups during synthesis . Critical parameters include:
- Chiral starting materials : Use of enantiopure precursors (e.g., amino alcohols) to ensure correct configuration.
- Reaction conditions : Temperature, solvent polarity, and pH influence racemization risks.
- Catalysts : Chiral catalysts or enzymes for asymmetric synthesis.
Q. How can researchers characterize the structural and stereochemical properties of this compound using analytical techniques?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related β-amino acids .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA under optimized mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) .
- Spectroscopy : NMR (1H/13C) confirms substituent positions, while IR identifies functional groups like carboxylic acids and amines .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?
- Methodological Answer :
- Dynamic kinetic resolution : Combines racemization and selective crystallization under controlled pH and temperature .
- Enzymatic resolution : Lipases or proteases selectively hydrolyze one enantiomer from a racemic mixture .
- Chiral stationary phases (CSPs) : Preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation .
Q. How does the stereochemical configuration of this compound influence its biological activity and receptor binding specificity?
- Methodological Answer :
- Molecular docking studies : Compare binding affinities of (2R) vs. (2S) enantiomers to target receptors (e.g., GABA_A or NMDA receptors). The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .
- Pharmacophore modeling : Identifies critical hydrogen-bonding interactions between the amino/carboxylic acid groups and active sites .
- In vitro assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to quantify stereospecific effects .
Q. What are the key considerations in designing stability-indicating methods for this compound under various pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), oxidative (H2O2), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-MS .
- Buffer selection : Use phosphate buffers for pH 7.4 (physiological) and citrate for pH 3 (gastric), ensuring compatibility with detection wavelengths (e.g., 210–230 nm for carboxylic acids) .
- Validation parameters : Include specificity, linearity (R² > 0.999), and precision (%RSD < 2%) per ICH guidelines .
Q. How do structural modifications, such as halogen substitution or amino group positioning, affect the physicochemical and pharmacological properties of this compound compared to its analogs?
- Methodological Answer :
- Comparative QSAR studies : Replace 4-Cl with 4-F or 4-NO2 to assess impacts on logP, solubility, and IC50 values in enzyme inhibition assays .
- Crystallographic analysis : Compare packing motifs of halogenated analogs to identify steric/electronic effects on crystal stability .
- In vivo pharmacokinetics : Measure half-life and bioavailability in rodent models; 4-Cl analogs often show prolonged retention due to reduced metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
